2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide
Description
This compound is a thiazole-containing acetamide derivative with a 3-methylphenyl group attached to the acetamide nitrogen and a 4-(trifluoromethyl)phenyl substituent on the thiazole ring (Figure 1). Its molecular formula is C₂₁H₂₀F₃N₃OS, with a molecular weight of 419.47 g/mol.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-14-3-2-4-15(11-14)12-19(27)25-10-9-18-13-28-20(26-18)16-5-7-17(8-6-16)21(22,23)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLOQNKXEONVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide is a thiazole-containing derivative that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article explores the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈F₃N₃OS
- Molecular Weight : 393.41 g/mol
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, related thiazole compounds have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the thiazole ring can enhance activity against specific cancer types.
Case Study:
A study by Evren et al. (2019) investigated novel thiazole derivatives and found that certain substitutions led to improved selectivity against A549 human lung adenocarcinoma cells, with IC₅₀ values indicating potent activity. The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring was crucial for enhancing cytotoxicity .
| Compound | Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|---|
| This compound | A549 | 15.5 | Moderate |
| Thiazole derivative X | A549 | 10.0 | High |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are well-documented. In animal models, compounds similar to this compound have shown effective seizure protection.
Research Findings:
Studies have shown that thiazole compounds can significantly reduce seizure frequency in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The structure-activity relationship (SAR) suggests that substituents on the phenyl ring influence efficacy .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes involved in cancer progression.
- Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors, contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the phenyl rings : Fluorine, chlorine, or methyl groups.
- Heterocyclic cores : Thiazole, triazole, or triazolopyridine.
- Linker groups : Ethyl, methylene, or sulfanyl chains.
Table 1: Structural and Physicochemical Comparison
*logP and solubility predicted using computational tools (e.g., SwissADME).
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity compared to Mirabegron (logP 3.8 vs.
- Mirabegron ’s hydroxy-phenylethyl group improves solubility (1.2 mg/mL) and is critical for its β3-adrenergic receptor agonism .
- Chlorinated analogs () exhibit higher logP values, suggesting stronger hydrophobic interactions but poorer solubility.
Pharmacological Activity
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Mirabegron’s clinical efficacy is well-documented, with EC₅₀ values in the nanomolar range .
- The target compound’s trifluoromethyl-thiazole motif is structurally aligned with kinase inhibitors and GPCR modulators, though specific data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
